molecular formula C10H7NO2 B8338205 6H-Indeno[5,4-d]oxazol-8(7H)-one

6H-Indeno[5,4-d]oxazol-8(7H)-one

Cat. No.: B8338205
M. Wt: 173.17 g/mol
InChI Key: GFABPMUUVJVLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Indeno[5,4-d]oxazol-8(7H)-one is a heterocyclic compound that features an indene fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Indeno[5,4-d]oxazol-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene derivatives with oxazole-forming reagents under controlled temperatures and solvents . The reaction conditions often include the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6H-Indeno[5,4-d]oxazol-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives.

Scientific Research Applications

6H-Indeno[5,4-d]oxazol-8(7H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6H-Indeno[5,4-d]oxazol-8(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dihydro-8H-indeno[5,4-d][1,3]oxazol-8-ylidene)acetonitrile
  • 7-Aryl-6,7-dihydro-8H-indeno[1′,2′∶2,3]pyrano-[5,6-c]benzo[c]pyran-6,8-diones

Uniqueness

6H-Indeno[5,4-d]oxazol-8(7H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

6,7-dihydrocyclopenta[g][1,3]benzoxazol-8-one

InChI

InChI=1S/C10H7NO2/c12-8-4-2-6-1-3-7-10(9(6)8)13-5-11-7/h1,3,5H,2,4H2

InChI Key

GFABPMUUVJVLPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC3=C2OC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Amino-7-hydroxyindan-1-one hydrobromide (50 mg, 0.205 mmol) and triethyl orthoformate (128 μL, 0.769 mmol) were heated under reflux in tetrahydrofuran (2.5 mL) for 0.5 hr. The mixture was diluted with ethyl acetate, washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=30/70→80/20) to give the title compound (21.9 mg, yield from Reference Example 362%).
Name
6-Amino-7-hydroxyindan-1-one hydrobromide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
128 μL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
362%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.